AB928 is a small molecule classified as a selective, dual antagonist of the adenosine A2A receptor (A2AR) and A2B receptor (A2BR). [, , , , , , , , , , , , ] It plays a crucial role in scientific research as a tool to investigate the role of adenosine signaling in the tumor microenvironment and its impact on anti-tumor immune responses. [, , , , , , , , , , , , ] By blocking the immunosuppressive effects of adenosine, AB928 aims to enhance the efficacy of various cancer treatments, including chemotherapy and immune checkpoint inhibitors. [, , , , , , , , , , , , ]
Two scalable and practical syntheses of AB928 have been developed. [] A detailed description of these methods can be found in the cited publication. One method involves a palladium-catalyzed cyanation of a bromoaryl carboxylate intermediate. [] This process was optimized for industrial scale production, achieving high yields with low catalyst loading. []
Crystal structures of AB928 in complex with the A2AR have been solved, revealing its binding mode and interactions with the receptor. [, ] AB928 binds to a pocket within the A2AR, establishing interactions with residues from both the orthosteric and secondary pockets. [] This binding prevents adenosine from activating the receptor, thereby blocking downstream signaling events.
AB928 exerts its effects by competitively antagonizing A2AR and A2BR, which are highly expressed on immune cells within the tumor microenvironment. [, , , , , , , , , , , , ] Adenosine, produced in high concentrations within tumors, typically activates these receptors, leading to immunosuppression and tumor progression. By blocking A2AR/A2BR, AB928 inhibits adenosine-mediated suppression of T cells, NK cells, and dendritic cells, thus promoting anti-tumor immunity. [, , , , , , , , , , , , ]
Colorectal Cancer: AB928 is being investigated in combination with modified FOLFOX6 (mFOLFOX6) chemotherapy. [, , ] Preliminary data suggest that the combination is well-tolerated and shows promising clinical activity. [, ]
Triple-Negative Breast Cancer and Ovarian Cancer: AB928 is being studied in combination with pegylated liposomal doxorubicin (PLD). [] Early findings indicate that the combination is tolerable and potentially beneficial for these difficult-to-treat cancers. []
Non-Small Cell Lung Cancer (NSCLC): AB928 is being evaluated in combination with carboplatin, pemetrexed, and a PD-1 antibody. []
Castration-Resistant Prostate Cancer (mCRPC): AB928 is being studied in combination with docetaxel and zimberelimab. []
Pancreatic Ductal Adenocarcinoma: AB928 is being evaluated in combination with chemotherapy and atezolizumab. []
Enhancement of CAR T Cell Therapy: Preclinical studies indicate that AB928 can enhance the efficacy of CAR T cell therapy by blocking adenosine-mediated suppression. [, ]
Biomarker Development: Research is ongoing to identify biomarkers that predict response to AB928 therapy, particularly focusing on the expression of CD73 and other components of the adenosine pathway. [, ]
CAS No.: 19262-68-1
CAS No.: 4579-60-6
CAS No.: 16903-37-0
CAS No.: 2500-59-6
CAS No.: 52011-43-5
CAS No.: 64309-19-9